2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-3-11-10(13(16)17)7-14-12(15-11)6-9-4-5-18-8-9/h7,9H,2-6,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMOZVCWWXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)CC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with an oxolane-containing reagent under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxolane and pyrimidine rings play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with modifications in the pyrimidine ring substituents. Below is a detailed analysis supported by data tables and research findings.
Substituent Variations and Physicochemical Properties
Key Observations :
- Polarity and Solubility: The oxolan-3-ylmethyl group in the target compound likely enhances aqueous solubility compared to cyclopropylamino analogs (e.g., ) due to the oxygen atom’s polarity. However, it is less polar than pyrrolidinone-substituted derivatives (e.g., ), which contain an amide group.
- In contrast, cyclopropane derivatives (e.g., ) leverage ring strain for reactivity in synthesis.
Biological Activity
2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anticancer and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid is with a molecular weight of 208.21 g/mol. The compound features a pyrimidine ring substituted with an oxolan group and a propyl chain, which may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid:
1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have utilized various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), to evaluate the cytotoxic effects of these compounds.
Table 1: Anticancer Activity against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid | A549 | TBD | Induction of apoptosis |
| 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid | MCF-7 | TBD | Cell cycle arrest |
Note: TBD = To Be Determined; further studies are needed to establish precise IC50 values.
In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle regulation. The specific mechanisms remain under investigation but may involve the activation of caspases and inhibition of anti-apoptotic proteins.
2. Antimicrobial Activity
The antimicrobial efficacy of 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid has also been explored, particularly against multidrug-resistant strains of bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Profile |
|---|---|---|
| Staphylococcus aureus | TBD | Methicillin-resistant |
| Escherichia coli | TBD | Carbapenem-resistant |
These findings suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents, especially in combating resistant strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For example, modifications in the substituents on the pyrimidine ring significantly affect both anticancer and antimicrobial activities.
Case Study: Structure-Activity Relationship Analysis
A study focusing on various pyrimidine derivatives revealed that compounds with free amino groups exhibited enhanced anticancer properties compared to those with acetylamino groups. This underscores the importance of functional groups in modulating biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
